2-Bromo-1-(6-methylpyridin-3-yl)ethanone
Overview
Description
2-Bromo-1-(6-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO It is a brominated derivative of ethanone, featuring a pyridine ring substituted with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone typically involves the bromination of 1-(6-methylpyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(6-methylpyridin-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to active sites, leading to inhibition or modulation of biological activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
- 2-Chloro-1-(6-methylpyridin-3-yl)ethanone
- 2-Iodo-1-(6-methylpyridin-3-yl)ethanone
- 1-(6-Methylpyridin-3-yl)ethanone
Comparison: 2-Bromo-1-(6-methylpyridin-3-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with nucleophiles and biological targets, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-1-(6-methylpyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWFYUIFTMKPFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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